2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide in butanol under reflux conditions . This method allows for the formation of the pyrrolopyrimidine core through the involvement of the acetyl methyl group and the amide carbonyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and potential as a therapeutic agent.
Pyrimidino[4,5-d][1,3]oxazine:
Uniqueness
2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the tert-butyl group and the fused pyrrole-pyrimidine rings. These features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-tert-butyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-7-10(14)13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 |
InChI Key |
URCCTXJWVBXGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.